1F-果糖呋喃糖基乳果糖

描述

1F-果糖呋喃糖基牛蒡子糖是一种果寡糖,是一种由短链果糖分子组成的碳水化合物。它以其益生元特性而闻名,这意味着它能促进肠道中有益细菌的生长。 这种化合物自然存在于各种植物中,由于其健康益处,它经常被用作食品成分 .

科学研究应用

1F-果糖呋喃糖基牛蒡子糖在科学研究中具有广泛的应用:

化学: 用作研究碳水化合物化学和酶促反应的模型化合物。

生物学: 研究它通过增强双歧杆菌等有益细菌的生长来促进肠道健康的作用。

医学: 探索它在改善消化健康和预防胃肠道疾病方面的潜力。

作用机制

1F-果糖呋喃糖基牛蒡子糖主要通过其益生元活性发挥作用。它通过充当它们发酵的底物,选择性地刺激有益肠道细菌(如双歧杆菌)的生长。 这会导致短链脂肪酸的产生,短链脂肪酸具有多种健康益处,包括改善肠道健康和增强免疫功能 .

类似化合物:

1-酮糖: 另一种具有类似益生元特性的果寡糖,但链长更短。

牛蒡子糖: 结构相似,但与 1F-果糖呋喃糖基牛蒡子糖相比,少了一个果糖单元。

独特性: 1F-果糖呋喃糖基牛蒡子糖由于其特定的链长和所含的果糖单元数而具有独特性。 这种结构使它具有独特的益生元作用,使其在促进某些有益细菌的生长方面特别有效 .

生化分析

Biochemical Properties

1F-Fructofuranosylnystose plays a significant role in biochemical reactions, particularly in the gut microbiota. It is known to interact with enzymes such as β-fructofuranosidase, which hydrolyzes the fructose units. This interaction is crucial for the breakdown and utilization of 1F-Fructofuranosylnystose by gut bacteria. Additionally, 1F-Fructofuranosylnystose interacts with proteins involved in the transport and metabolism of carbohydrates, facilitating its absorption and utilization in the body .

Cellular Effects

1F-Fructofuranosylnystose has been shown to influence various cellular processes. In gastric epithelial cells, it has a protective effect against ethanol-induced injury by modulating oxidative stress and inflammation. This is achieved through the activation of the Keap1/Nrf2 and NLRP3 inflammasome signaling pathways. The compound enhances cell viability, reduces oxidative stress, and mitigates inflammation, thereby promoting cellular health .

Molecular Mechanism

The molecular mechanism of 1F-Fructofuranosylnystose involves its interaction with specific enzymes and proteins. It binds to β-fructofuranosidase, facilitating the hydrolysis of fructose units. This interaction is essential for the compound’s prebiotic effects, as it promotes the growth of beneficial gut bacteria. Additionally, 1F-Fructofuranosylnystose activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as HO-1, SOD1, and SOD2. This activation helps in reducing oxidative stress and inflammation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1F-Fructofuranosylnystose have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature and pH. Long-term studies have shown that 1F-Fructofuranosylnystose maintains its prebiotic effects over extended periods, promoting the growth of beneficial gut bacteria and enhancing cellular health .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of 1F-Fructofuranosylnystose vary with different dosages. At lower doses, the compound promotes the growth of beneficial gut bacteria and enhances immune responses. At higher doses, it may cause gastrointestinal discomfort and other adverse effects. It is essential to determine the optimal dosage to maximize the health benefits while minimizing potential side effects .

Metabolic Pathways

1F-Fructofuranosylnystose is involved in various metabolic pathways, primarily in the gut microbiota. It is metabolized by enzymes such as β-fructofuranosidase, which hydrolyzes the fructose units. This process leads to the production of short-chain fatty acids, which have numerous health benefits, including improved gut health and enhanced immune function. The compound also influences metabolic flux and metabolite levels, contributing to its prebiotic effects .

Transport and Distribution

The transport and distribution of 1F-Fructofuranosylnystose within cells and tissues involve specific transporters and binding proteins. The compound is absorbed in the small intestine and transported to various tissues, where it exerts its prebiotic effects. It is also distributed to the colon, where it promotes the growth of beneficial gut bacteria. The localization and accumulation of 1F-Fructofuranosylnystose in specific tissues are crucial for its biological activity .

Subcellular Localization

1F-Fructofuranosylnystose is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. This localization is essential for the compound’s role in modulating cellular processes and promoting cellular health .

准备方法

合成路线和反应条件: 1F-果糖呋喃糖基牛蒡子糖是通过蔗糖的酶促转果糖基化合成的。这个过程涉及使用果糖转移酶,它将果糖单元转移到蔗糖上,形成果寡糖。 反应通常在受控条件下进行,包括特定的pH值和温度设置 .

工业生产方法: 1F-果糖呋喃糖基牛蒡子糖的工业生产涉及使用微生物酶,特别是来自曲霉属和青霉属等真菌的酶。 该过程包括用这些酶发酵蔗糖,然后使用活性炭和离子交换树脂等技术进行纯化步骤,以去除杂质 .

化学反应分析

反应类型: 1F-果糖呋喃糖基牛蒡子糖主要经历水解反应,其中它被诸如果糖苷酶之类的酶分解成更简单的糖。 它也可以参与糖基化反应,其中它充当果糖单元供体到其他分子 .

常用试剂和条件:

水解: 在温和酸性条件下,使用果糖苷酶等酶。

糖基化: 在中性pH值和中等温度下,使用果糖转移酶等酶。

主要产物:

水解: 果糖和葡萄糖。

糖基化: 具有不同聚合度的各种果寡糖.

相似化合物的比较

1-Kestose: Another fructooligosaccharide with similar prebiotic properties but a shorter chain length.

Nystose: Similar in structure but with one less fructose unit compared to 1F-Fructofuranosylnystose.

Uniqueness: 1F-Fructofuranosylnystose is unique due to its specific chain length and the number of fructose units it contains. This structure allows it to have distinct prebiotic effects and makes it particularly effective in promoting the growth of certain beneficial bacteria .

属性

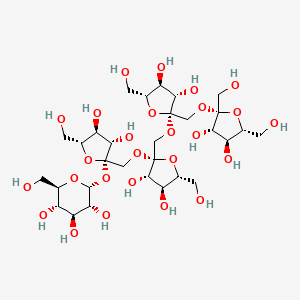

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTKVQQLMHZOKP-NEJDVEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974839 | |

| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59432-60-9 | |

| Record name | 1F-Fructofuranosylnystose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRUCTOSYLNYSTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。